(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide (R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16564755
InChI: InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)23(10-14-9-21-19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,26)/t14-/m1/s1
SMILES:
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 435.9 g/mol

(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC16564755

Molecular Formula: C19H18ClN3O5S

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide -

Specification

Molecular Formula C19H18ClN3O5S
Molecular Weight 435.9 g/mol
IUPAC Name 5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)23(10-14-9-21-19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,26)/t14-/m1/s1
Standard InChI Key YBKACJBJPNLSGG-CQSZACIVSA-N
Isomeric SMILES C1COCC(=O)N1C2=CC=C(C=C2)N(C[C@H]3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl
Canonical SMILES C1COCC(=O)N1C2=CC=C(C=C2)N(CC3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s molecular formula is C₁₉H₁₈ClN₃O₅S, with a molecular weight of 435.9 g/mol . Its IUPAC name reflects the presence of:

  • A 5-chlorothiophene-2-carboxamide backbone.

  • An (R)-configured oxazolidin-5-ylmethyl group.

  • A 4-(3-oxomorpholino)phenyl substituent.

The stereochemistry at the oxazolidinone’s C5 position (R-configuration) is critical for its interaction with biological targets.

Table 1: Key Identifiers

PropertyValue
CAS Number1879903-65-7
IUPAC Name5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N(C[C@H]3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl
InChI KeyYBKACJBJPNLSGG-CQSZACIVSA-N
PubChem CID156594383

Synthesis and Pharmaceutical Context

Synthetic Considerations

While detailed synthetic routes for this impurity are proprietary, its structure suggests it arises from:

  • Incomplete coupling reactions between the thiophene carboxamide and oxazolidinone intermediates.

  • Epimerization at the oxazolidinone’s stereocenter under acidic or basic conditions.

Industrial synthesis of Rivaroxaban involves multi-step processes, and impurities like this compound are monitored using advanced chromatographic techniques .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups (amide, oxazolidinone, morpholino). Predictions based on its structure suggest:

  • Low aqueous solubility due to the hydrophobic thiophene and aromatic rings.

  • Moderate solubility in polar aprotic solvents like DMSO or DMF.

  • Sensitivity to hydrolytic degradation under strongly acidic or alkaline conditions, particularly at the oxazolidinone’s lactam ring.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this impurity in Rivaroxaban formulations. Typical parameters include:

  • Column: C18 reverse-phase.

  • Mobile Phase: Acetonitrile-water gradient with 0.1% trifluoroacetic acid.

  • Detection: 240–260 nm.

Spectroscopic Data

  • Mass Spectrometry (MS): ESI-MS shows a [M+H]⁺ ion at m/z 436.9, consistent with its molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals include aromatic protons (δ 7.2–7.8 ppm), oxazolidinone methylene (δ 3.5–4.2 ppm), and morpholino carbonyl (δ 2.8–3.1 ppm).

Future Research Directions

  • Degradation Pathways: Elucidating hydrolytic and oxidative degradation mechanisms under stress conditions.

  • Synthetic Optimization: Developing stereocontrolled routes to minimize impurity formation.

  • Toxicological Studies: Assessing genotoxicity and chronic exposure effects in preclinical models.

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